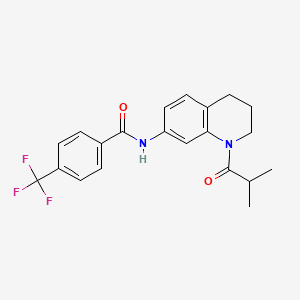
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
ITBQ is a novel compound that has been synthesized in recent years. It belongs to the class of tetrahydroquinoline derivatives, which have been found to possess various biological activities. ITBQ has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. The compound's unique structure and properties make it an interesting subject for scientific research.
Scientific Research Applications
Cobalt-Catalyzed Direct Carbonylation of Aminoquinoline Benzamides
A study by Grigorjeva and Daugulis (2014) presents a method for the direct carbonylation of aminoquinoline benzamides. This process operates at room temperature, utilizing oxygen from air as an oxidant and Mn(OAc)3 as a cocatalyst. The method allows for the carbonylation of benzoic and acrylic acid derivatives by carbon monoxide, yielding imides in good yields. This research is significant for the functionalization and synthesis of compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide (Grigorjeva & Daugulis, 2014).
Synthesis and Biophysical Studies on Fluorescently Labeled Oligodeoxyribonucleotides
Singh et al. (2007) synthesized and characterized fluorescent compounds including derivatives of isoquinoline, such as 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid. These compounds were attached to oligodeoxyribonucleotides, displaying appreciable fluorescence at low concentrations. This study is relevant for its application in the development of fluorescent markers and probes in biological research (Singh et al., 2007).
Rhodium(III)-catalyzed Intra-molecular Annulations Involving Amide-Directed C–H Activations
Quiñones et al. (2013) explored Rh(III)-catalyzed intramolecular annulations with alkyne tethered benzamides, leading to the synthesis of tricyclic isoquinoline derivatives. This research offers insights into the synthesis of complex molecular structures related to isoquinoline derivatives, such as N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide (Quiñones et al., 2013).
Synthesis and Fluorescence Studies of Some New Fluorophores
Singh and Singh (2007) designed, synthesized, and characterized novel fluorophores, including derivatives of benzo[de]isoquinoline. These fluorophores, after attachment to oligodeoxyribonucleotides, showed enhanced fluorescence signals and higher hybridization affinity, emphasizing their potential in biochemical applications (Singh & Singh, 2007).
properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-11-3-4-14-7-10-17(12-18(14)26)25-19(27)15-5-8-16(9-6-15)21(22,23)24/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMORNQTRUBTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

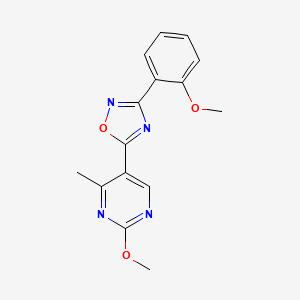

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)
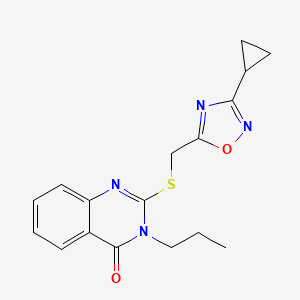
![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)

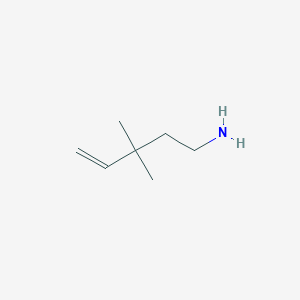

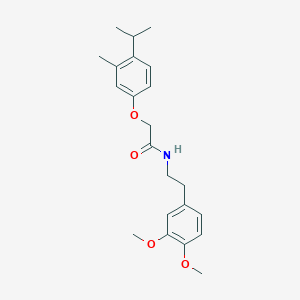


![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2685547.png)